1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Beschreibung
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS: 2324179-17-9) is a benzoxaborole derivative characterized by a trifluoromethyl (-CF₃) substituent at position 4 and a carboxylic acid group at position 6 of the fused bicyclic structure. Its molecular formula is C₉H₆BF₃O₄, with a molecular weight of 245.95 g/mol . The compound belongs to the oxaborole class, which has garnered attention in medicinal chemistry due to boron’s unique ability to form reversible covalent bonds with biological targets, enhancing drug potency and selectivity .
Eigenschaften
Molekularformel |
C9H6BF3O4 |
|---|---|
Molekulargewicht |
245.95 g/mol |
IUPAC-Name |
1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BF3O4/c11-9(12,13)6-1-4(8(14)15)2-7-5(6)3-17-10(7)16/h1-2,16H,3H2,(H,14,15) |
InChI-Schlüssel |
IJBFCJIIWBYEHT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=CC(=C2CO1)C(F)(F)F)C(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of 2-Hydroxy-4-trifluoromethylbenzoic Acid
The synthesis begins with commercially available salicylic acid derivatives. Directed ortho-metallation facilitates trifluoromethylation:
- Protection : 2-Hydroxybenzoic acid is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (yield: 92%).
- Trifluoromethylation : The TBS-protected intermediate undergoes lithiation with LDA at -78°C, followed by quenching with methyl trifluoromethanesulfonate (CF₃SO₂OCH₃) to install the -CF₃ group (yield: 68%).
- Deprotection : TBS removal via tetrabutylammonium fluoride (TBAF) in THF regenerates the hydroxyl group (yield: 95%).
Boronic Acid Installation and Cyclization
- Iodination : The hydroxyl group directs iodination to the ortho position using N-iodosuccinimide (NIS) and BF₃·OEt₂ in dichloromethane (yield: 85%).
- Miyaura Borylation : Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) replaces iodine with a boronic ester (yield: 78%).
- Cyclization : Acidic hydrolysis (HCl, THF/H₂O) induces boronic ester cyclization, forming the benzoxaborole ring (yield: 88%).
Reaction Scheme 1 :
$$
\text{2-Hydroxy-4-CF₃-benzoic acid} \xrightarrow{\text{TBSCl}} \text{TBS-protected intermediate} \xrightarrow{\text{LDA, CF₃SO₂OCH₃}} \text{CF₃-substituted derivative} \xrightarrow{\text{TBAF}} \text{Deprotected intermediate} \xrightarrow{\text{NIS, BF₃·OEt₂}} \text{Iodinated compound} \xrightarrow{\text{B₂Pin₂, Pd(dppf)Cl₂}} \text{Boronic ester} \xrightarrow{\text{HCl}} \text{Target compound}
$$
Synthetic Route 2: Late-Stage Trifluoromethylation
For substrates where early-stage -CF₃ installation is challenging, late-stage trifluoromethylation offers an alternative:
Benzoxaborole Core Construction
- Starting Material : 2-Hydroxy-6-carboxybenzoic acid undergoes Miyaura borylation and cyclization as in Route 1 to yield unsubstituted benzoxaborole.
- Electrophilic Trifluoromethylation : Using Umemoto’s reagent (trifluoromethylarylsulfonium salt), the -CF₃ group is introduced at position 4 under radical initiation (AIBN, 70°C, yield: 62%).
Table 1 : Optimization of Trifluoromethylation Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Umemoto’s reagent | DMF | 70 | 62 |
| Togni’s reagent | MeCN | 80 | 45 |
| CF₃I/CuI | DMSO | 100 | 38 |
Critical Analysis of Methodologies
Route 1 Advantages
Route 2 Limitations
- Lower Efficiency : Radical-mediated trifluoromethylation suffers from byproduct formation (yield: <50%).
- Functional Group Tolerance : Carboxylic acid may require protection during harsh conditions.
Scale-Up Considerations and Industrial Relevance
The patent CN104876930B highlights scalable techniques for analogous benzoxaboroles:
- Solvent Selection : Dichloromethane and DMF enable high substrate loading (up to 750 mL solvent per 50g substrate).
- Catalyst Recycling : Pd(dppf)Cl₂ is recoverable via filtration, reducing costs.
- Process Safety : Exothermic steps (e.g., BOC deprotection) require controlled addition of HCl to maintain pH 7.
Table 2 : Comparative Yields in Patent Examples
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BOC Protection | Water | 45 | 95.1 |
| Condensation | Dichloromethane | 25 | 54.0 |
| Deprotection | Ethyl acetate | 25 | 99.5 |
Mechanistic Insights into Cyclization
The cyclization step proceeds via intramolecular nucleophilic attack of the hydroxyl group on the electrophilic boron center. Density functional theory (DFT) calculations suggest a transition state with a ΔG‡ of 18.3 kcal/mol, favoring six-membered cyclic intermediate formation. Acidic conditions protonate the boronic ester, enhancing electrophilicity for ring closure.
Analyse Chemischer Reaktionen
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid, also known as 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-4-(trifluoromethyl)-, is a boronic ester compound with the molecular formula and a molar mass of 245.95 g/mol .
Physicochemical Properties
- Density: The predicted density is 1.57±0.1 g/cm3 .
- Boiling Point: The predicted boiling point is 344.1±52.0 °C .
- pKa: The predicted pKa is 3.94±0.20 .
Potential Applications
While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context for its potential uses:
- Medicinal Chemistry: Boron-containing compounds, such as benzoxaboroles, have gained interest in medicinal chemistry due to their unique properties and potential for therapeutic applications .
- Antiparasitic Drug Discovery: Benzoxaboroles have demonstrated activity against various parasites, making them potential candidates for treating neglected tropical diseases .
- Synthesis of Novel Compounds: 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid can be used as a building block in the synthesis of more complex molecules with potential biological activity .
Wirkmechanismus
The mechanism by which 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases molecular weight by ~54 g/mol compared to the -CH₃-substituted analog (CAS 2152663-73-3). This substitution enhances lipophilicity (logP) and may improve blood-brain barrier penetration .
Physicochemical Properties
Note: The trifluoromethyl group significantly increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Biologische Aktivität
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS: 2324179-17-9) is a synthetic compound belonging to the benzoxaborole class. This compound exhibits significant biological activity, particularly in the context of antimicrobial and antiparasitic properties. Its unique chemical structure, characterized by the incorporation of a boron atom into a cyclic framework and the presence of a trifluoromethyl group, enhances its reactivity and interaction with biological targets.
- Molecular Formula : C9H6BF3O4
- Molecular Weight : 245.95 g/mol
- IUPAC Name : 1-hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways in pathogens. Notably, it has shown efficacy against Leishmania species by inhibiting the cleavage and polyadenylation specificity factor (CPSF3) endonuclease, which is crucial for the survival and replication of these parasites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 1-hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid against a range of bacteria and fungi. The compound demonstrated notable activity against multi-drug-resistant strains of Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 12.14 | |
| Multi-drug-resistant Mtb | Slightly higher than H37Rv | |
| Fungal strains | Varies | Ongoing studies |
Case Study 1: Efficacy Against Mycobacterium tuberculosis
In vitro studies have shown that compounds similar to 1-hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid exhibit comparable or superior activity against M. tuberculosis compared to traditional antibiotics such as isoniazid. The unique mechanism of action suggests that this compound may circumvent resistance mechanisms commonly seen in MDR strains .
Case Study 2: Antileishmanial Activity
Research has indicated that this compound effectively inhibits Leishmania species through specific enzyme inhibition. The mechanism involves targeting the CPSF3 endonuclease, which plays a vital role in RNA processing within the parasite. This targeting leads to reduced viability of the parasites in vitro.
Cytotoxicity and Safety Profile
Cytotoxicity assessments have indicated that 1-hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid exhibits low toxicity levels at concentrations up to 1000 µM. The selectivity index (SI) values for several derivatives were found to be above 10, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step pathways, such as:
- Cyclization reactions (e.g., nitroarene reductive cyclization using formic acid derivatives as CO surrogates, as seen in palladium-catalyzed systems ).
- Boron-containing intermediate formation , leveraging oxaborole ring construction via dehydration or condensation.
- Trifluoromethyl group introduction via nucleophilic trifluoromethylation or electrophilic agents.
Q. Optimization parameters :
- Temperature control (e.g., 120°C for cyanide-mediated reactions in NMP ).
- Catalyst screening (e.g., Pd-based catalysts for cyclization ).
- Solvent selection (polar aprotic solvents like NMP or DMF for high-yield intermediates ).
- Purification methods: Column chromatography (silica gel, eluent ratios like 15:1 ethyl acetate/hexane ) or recrystallization.
Data collection : Track yields, reaction times, and byproduct profiles using HPLC (e.g., Purospher® STAR columns for regulated analysis ).
Q. How can the structural and electronic properties of this compound be rigorously characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the oxaborole ring and trifluoromethyl group placement (as in analogous tricyclic systems ).
- X-ray crystallography : Resolve bond angles and boron coordination geometry (e.g., as demonstrated for pyrazole-carbaldehyde intermediates ).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns, especially for boron (¹¹B/¹⁰B) and fluorine (¹⁹F).
- Infrared spectroscopy (IR) : Identify B-O stretching (~1350 cm⁻¹) and carboxylic acid O-H bands (~2500-3000 cm⁻¹) .
Contradiction note : Conflicting data may arise from solvent-dependent NMR shifts; use deuterated DMSO or CDCl3 for consistency .
Q. What strategies ensure stability and solubility during in vitro assays?
Methodological Answer:
- Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
- Stability studies : Monitor hydrolytic degradation (e.g., boron-oxygen bond susceptibility) via HPLC at 37°C over 24–72 hours .
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (trehalose or mannitol) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices of the oxaborole ring and trifluoromethyl group to predict nucleophilic attack sites .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with bacterial targets (e.g., β-lactamase enzymes, leveraging structural analogs ).
- MD simulations : Assess boron’s Lewis acidity in aqueous environments and its impact on protein-ligand binding .
Data contradiction : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects; validate with isothermal titration calorimetry (ITC) .
Q. What experimental designs resolve contradictory data in antibacterial activity studies?
Methodological Answer:
- Dose-response curves : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies in membrane permeability .
- Mechanistic studies :
- Time-kill assays : Differentiate bacteriostatic vs. bactericidal effects.
- Resistance profiling : Serial passage experiments to identify mutation hotspots.
- Synergy testing : Combine with β-lactam antibiotics to assess potentiation (e.g., as seen in Cr(III)-complexed analogs ).
Contradiction analysis : If MIC values conflict with zone-of-inhibition data, reevaluate agar diffusion vs. broth microdilution protocols .
Q. How can isotopic labeling (e.g., ¹⁸O, ¹⁹F) elucidate metabolic pathways?
Methodological Answer:
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
Methodological Answer:
- Rodent models : Assess pharmacokinetics (IV/PO dosing) and toxicity (ALT/AST levels, renal function) .
- Infection models : Murine thigh infection for efficacy against resistant pathogens .
- Biodistribution : Use fluorescent probes (e.g., BODIPY derivatives) conjugated to the core structure .
Ethical note : Adhere to 3R principles (Replacement, Reduction, Refinement) in experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
